molecular formula C19H21NO3 B453941 Ethyl 3-(4-phenylbutanoylamino)benzoate CAS No. 432532-89-3

Ethyl 3-(4-phenylbutanoylamino)benzoate

Cat. No.: B453941
CAS No.: 432532-89-3
M. Wt: 311.4g/mol
InChI Key: GLSBIJBCGKZBKI-UHFFFAOYSA-N
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Description

Ethyl 3-(4-phenylbutanoylamino)benzoate is an ester derivative of benzoic acid featuring a 4-phenylbutanoylamino substituent at the meta position of the aromatic ring. Its structure combines an ethyl ester group with an amide-linked phenylbutanoyl moiety, which confers unique physicochemical and biological properties. These analogs highlight the influence of substituent positioning (meta vs. para), functional groups (amide vs. azo), and alkyl chain length on reactivity, stability, and applications .

Properties

CAS No.

432532-89-3

Molecular Formula

C19H21NO3

Molecular Weight

311.4g/mol

IUPAC Name

ethyl 3-(4-phenylbutanoylamino)benzoate

InChI

InChI=1S/C19H21NO3/c1-2-23-19(22)16-11-7-12-17(14-16)20-18(21)13-6-10-15-8-4-3-5-9-15/h3-5,7-9,11-12,14H,2,6,10,13H2,1H3,(H,20,21)

InChI Key

GLSBIJBCGKZBKI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-phenylbutanoylamino)benzoate typically involves a multi-step process. One common method starts with the acylation of 3-aminobenzoic acid with 4-phenylbutanoyl chloride in the presence of a base such as pyridine. This reaction forms 3-(4-phenylbutanoylamino)benzoic acid, which is then esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-phenylbutanoylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Scientific Research Applications

Ethyl 3-(4-phenylbutanoylamino)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(4-phenylbutanoylamino)benzoate, particularly in its potential use as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By binding to specific sites on these channels, the compound prevents the influx of sodium ions, thereby blocking the propagation of nerve impulses and resulting in a loss of sensation in the targeted area .

Comparison with Similar Compounds

Key Differences :

  • Substituent Position and Functionality: Ethyl 4-(dimethylamino)benzoate has a para-dimethylamino group, whereas the target compound features a meta-oriented 4-phenylbutanoylamino group. This positional difference significantly impacts electronic effects: the dimethylamino group in the para position is a stronger electron donor, enhancing reactivity in polymerization initiators .
  • Reactivity: In resin cements, ethyl 4-(dimethylamino)benzoate demonstrates a higher degree of conversion (DC) compared to methacrylate-based co-initiators (e.g., 2-(dimethylamino)ethyl methacrylate), achieving DC values ~20% higher under similar conditions. This is attributed to its superior electron-donating capacity and reduced steric hindrance .
  • Applications: Primarily used in dental resins due to its stability and reactivity.
Property Ethyl 4-(Dimethylamino)benzoate Ethyl 3-(4-Phenylbutanoylamino)benzoate
Substituent Position Para Meta
Functional Group Dimethylamino 4-Phenylbutanoylamino
Molecular Weight (g/mol) 193.23 ~341.41 (estimated)
Reactivity (DC in Resins) High (~75%) Not reported
Primary Application Dental resins Potential drug delivery

Ethyl 3-Aminobenzoate Derivatives

Key Differences :

  • Synthesis Challenges: Diazotization of ethyl 3-aminobenzoate derivatives (e.g., ethyl 3-(2',4'-dihydroxyphenylazo)benzoate) requires protection of the carboxylic acid group to avoid decomposition, a step unnecessary in the target compound due to its esterified amide group .
  • Stability: The azo group in ethyl 3-(2',4'-dihydroxyphenylazo)benzoate is prone to photodegradation, whereas the amide linkage in this compound likely offers greater hydrolytic and thermal stability .
Property Ethyl 3-(2',4'-Dihydroxyphenylazo)benzoate This compound
Functional Group Azo Amide
Stability Low (photosensitive) High (amide bond resilience)
Synthesis Complexity High (requires diazotization) Moderate (amide coupling)

Alkyl Benzoates (Methyl, Ethyl, and Butyl Derivatives)

Key Differences :

  • Toxicity: Simple alkyl benzoates (e.g., ethyl benzoate) show low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but the phenylbutanoyl moiety in the target compound may alter metabolic pathways, necessitating further toxicity studies .
Property Methyl Benzoate Ethyl Benzoate This compound
Molecular Weight 136.15 150.17 ~341.41
LogP (Predicted) 1.96 2.49 ~4.2 (estimated)
Acute Toxicity (LD₅₀) >2000 mg/kg >2000 mg/kg Not reported

Research Findings and Limitations

  • Reactivity: this compound’s amide group may reduce its reactivity in polymerization compared to ethyl 4-(dimethylamino)benzoate but improve stability in biological environments .
  • Knowledge Gaps: Limited empirical data on solubility, crystallinity, and biological activity necessitate further studies. Contradictions in substituent effects (e.g., meta vs. para electron modulation) require resolution .

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